1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
The compound 1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic molecule that includes a triazole moiety, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups suggests potential for varied chemical interactions and biological activity.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the use of oxidizing agents or the formation of hydrogen bonds. For instance, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles under mild conditions . This suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the orientation of substituent phenyl rings and the planarity of the triazole ring itself. For example, in a related compound, the chlorophenyl and phenyl rings are oriented at specific angles to the triazole ring, which is stabilized by hydrogen bonds and van der Waals forces . This information can be extrapolated to hypothesize the molecular geometry of the compound of interest.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including oxidation and hydrolysis. The reaction of triaza-phosphorinane diones with chloroethylamine hydrochloride in the presence of triethylamine leads to amino-substituted phosphorinane diones . This indicates that the compound may also be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, restricted rotation around certain bonds can be evidenced by NMR, X-ray, and DFT studies, which is significant for understanding the dynamic behavior of these molecules . The presence of a chlorophenyl group can also affect the electron distribution and reactivity of the compound.
Scientific Research Applications
Environmental Impact and Exposure Assessment
Studies on the morbidity of personnel exposed to similar compounds, such as vinclozolin, reveal no evidence of health effects, including antiandrogenic effects among employees with long-term exposure. This type of research highlights the importance of evaluating environmental and occupational exposure to chemical compounds and their potential health impacts (Zober et al., 1995).
Endocrine Disruption and Reproductive Health
Research investigating the association between exposure to environmental pollutants, such as polychlorinated biphenyls (PCBs) and DDE, and DNA damage in human sperm found no significant consistent associations. These findings contribute to understanding the potential reproductive health implications of exposure to environmental chemicals (Hauser et al., 2003).
Environmental Contaminants and Human Exposure
Studies on the urinary concentrations of environmental phenols in pregnant women contribute to assessing exposure to chemicals used in consumer products, food processing, and pesticides. These findings are crucial for evaluating the public health implications of widespread chemical exposure (Mortensen et al., 2014).
Neurodevelopmental Effects
Research on in utero exposure to DDT and cognitive functioning among preschoolers demonstrates that prenatal exposure to low-level concentrations of DDT is associated with a decrease in cognitive skills in preschoolers. This research emphasizes the need to evaluate the neurodevelopmental risks of chemical exposures (Ribas-Fitó et al., 2006).
Persistent Organic Pollutants
Investigations into the human exposure to persistent organic pollutants (POPs) in West Africa reveal decreasing concentrations of certain organohalogen compounds over time, suggesting the effectiveness of national and international management of these chemicals (Linderholm et al., 2010).
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various changes . For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole compounds have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some triazole derivatives have been found to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Some triazole derivatives have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the synthesis of triazole compounds can be influenced by various conditions, including the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-10-6-8-12(9-7-10)21-14-13(18-19-21)15(22)20(16(14)23)11-4-2-1-3-5-11/h1-9,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZYUJFIMZYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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